Product packaging for 4-(5-Pentylpyridin-2-yl)benzoic acid(Cat. No.:CAS No. 111647-49-5)

4-(5-Pentylpyridin-2-yl)benzoic acid

Cat. No.: B3023575
CAS No.: 111647-49-5
M. Wt: 269.34 g/mol
InChI Key: LLDGJJJHJCIBCL-UHFFFAOYSA-N
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Description

4-(5-Pentylpyridin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B3023575 4-(5-Pentylpyridin-2-yl)benzoic acid CAS No. 111647-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-pentylpyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(10-8-14)17(19)20/h6-12H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGJJJHJCIBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366020
Record name 4-(5-pentylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111647-49-5
Record name 4-(5-pentylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Titration:the Dissolved Acid Sample is Titrated with the Standardized Sodium Hydroxide Solution. the Titrant is Added Incrementally from a Burette. the Endpoint is Determined by Either:

Colorimetric Indication: Adding a few drops of an appropriate indicator, such as phenolphthalein, which changes color at the pH of the equivalence point (a faint pink color that persists for at least 30 seconds). mnstate.edulibretexts.org

Potentiometric Monitoring: Using a calibrated pH meter to record the pH of the solution after each addition of titrant. The equivalence point is identified as the point of the most rapid pH change, often determined from the midpoint of the steepest portion of the titration curve. williams.eduwilliams.edu

Data Analysis and Calculations:the Volume of Titrant Required to Reach the Equivalence Point is Used to Calculate the Number of Moles of the Acid. from This, the Equivalent Weight or Molecular Weight for a Monoprotic Acid Can Be Determined.mnstate.edu

Equation 2: Calculation of Moles of Acid

Equation 3: Calculation of Equivalent Weight

Detailed Research Findings

While specific experimental data for 4-(5-Pentylpyridin-2-yl)benzoic acid is not available in the reviewed literature, the following tables present illustrative data based on the titration of a generic, solid, monoprotic aromatic carboxylic acid. These tables demonstrate the type of results obtained from such an analysis and the calculations involved.

Table 1: Standardization of 0.1 M Sodium Hydroxide (B78521) (NaOH) Solution

This interactive table shows the data from three separate trials to standardize the NaOH titrant against the primary standard, potassium hydrogen phthalate (B1215562) (KHP).

TrialMass of KHP (g)Moles of KHPFinal Burette Reading (mL)Initial Burette Reading (mL)Volume of NaOH (mL)Molarity of NaOH (mol/L)
10.40850.00200020.250.1020.150.09926
20.41020.00200840.5520.2520.300.09892
30.40910.00200320.300.1520.150.09940
Average 0.09919
Std. Dev. 0.00025

Molecular Weight of KHP = 204.22 g/mol

Table 2: Titrimetric Determination of the Equivalent Weight of an Unknown Aromatic Carboxylic Acid

This interactive table presents the results for the titration of an unknown acid sample (representative of this compound) with the standardized NaOH solution.

TrialMass of Acid Sample (g)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of NaOH (mL)Moles of NaOHCalculated Equivalent Weight ( g/mol )
10.201517.800.0517.750.001761114.42
20.203335.7517.8017.950.001780114.21
30.202118.000.2017.800.001766114.44
Average 114.36
Std. Dev. 0.12

Average Molarity of NaOH used = 0.09919 mol/L

The precision of these titrimetric methods, as indicated by the low standard deviation in the representative data, underscores their suitability for the accurate quantitative analysis of the acidic functional group in compounds like this compound. Potentiometric titrations can further enhance precision and are particularly useful for colored or turbid solutions. researchgate.net

Reactivity and Mechanistic Investigations

Reactions of the Benzoic Acid Moiety

The benzoic acid portion of the molecule contains a carboxylic acid group attached to an aromatic ring, which are sites for various chemical transformations.

The carboxylic acid group is amenable to a range of classic functional group transformations.

Esterification: In the presence of an acid catalyst, 4-(5-Pentylpyridin-2-yl)benzoic acid can react with alcohols to form the corresponding esters. This reaction is typically carried out under reflux conditions. The rate of esterification can be influenced by the steric hindrance of the alcohol and the specific catalyst used. For instance, Fischer esterification using a strong acid like sulfuric acid is a common method. google.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the use of a coupling agent or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Direct condensation with amines is also possible under high temperatures or with specific catalysts like boric acid or titanium(IV) chloride. nih.govresearchgate.net The reactivity of the amine plays a crucial role in the reaction's success.

Anhydride Formation: Reaction with an acid chloride or another carboxylic acid molecule under dehydrating conditions can lead to the formation of a carboxylic anhydride. Symmetrical anhydrides can be formed by heating the carboxylic acid with a dehydrating agent like phosphorus pentoxide.

TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatMethyl or Ethyl 4-(5-Pentylpyridin-2-yl)benzoate
AmidationAmine (e.g., Ammonia, primary/secondary amine), Coupling Agent (e.g., DCC, EDC), or conversion to acyl chloride (SOCl₂) followed by amine addition4-(5-Pentylpyridin-2-yl)benzamide or N-substituted amide
Anhydride FormationDehydrating agent (e.g., P₂O₅, heat) or reaction with an acyl chloride4-(5-Pentylpyridin-2-yl)benzoic anhydride

The benzoic acid ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the carboxylic acid group. The carboxylic acid group is a meta-director. The 5-pentylpyridin-2-yl substituent is a deactivating group due to the electron-withdrawing nature of the pyridine (B92270) ring. Therefore, electrophilic substitution on the benzoic acid ring is expected to be difficult and require harsh reaction conditions. When it does occur, the electrophile is predicted to add to the positions meta to the carboxylic acid group.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-(5-Pentylpyridin-2-yl)-3-nitrobenzoic acid
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃3-Bromo-4-(5-pentylpyridin-2-yl)benzoic acid or 3-Chloro-4-(5-pentylpyridin-2-yl)benzoic acid
SulfonationFuming H₂SO₄4-(5-Pentylpyridin-2-yl)-3-sulfobenzoic acid
Friedel-Crafts Alkylation/AcylationR-Cl, AlCl₃ / RCOCl, AlCl₃Generally not successful due to deactivation of the ring and catalyst complexation with the carboxylic acid and pyridine nitrogen.

Reactivity of the Pentyl Side Chain (e.g., oxidation, functionalization)

The pentyl group attached to the pyridine ring is an alkyl side chain. The carbon atom of the pentyl group directly attached to the pyridine ring is a benzylic-like position, which makes the C-H bonds at this position susceptible to certain reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the pentyl side chain. pressbooks.publibretexts.org Typically, oxidation of alkyl chains on aromatic rings cleaves the chain down to a carboxylic acid at the benzylic position, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.org In this case, oxidation of the pentyl group would be expected to yield 2-(4-carboxyphenyl)-pyridine-5-carboxylic acid.

Functionalization: The benzylic-like position of the pentyl chain can also be a site for free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the selective bromination at the carbon atom adjacent to the pyridine ring.

ReactionReagents and ConditionsExpected Product
Side-Chain OxidationKMnO₄, heat or H₂CrO₄2-(4-carboxyphenyl)-pyridine-5-carboxylic acid
Benzylic HalogenationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), CCl₄, heat4-(5-(1-Bromopentyl)pyridin-2-yl)benzoic acid

Cross-Coupling and Directed C-H Functionalization

The molecular architecture of this compound, featuring a biaryl scaffold, makes it a prime candidate for synthesis via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for constructing the pivotal carbon-carbon bond between the pyridine and benzene (B151609) rings. beilstein-journals.orgmdpi.com This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a common strategy is the reaction between a pyridine halide and a benzoic acid-derived boronic acid, or vice-versa.

A representative synthetic approach is the Suzuki-Miyaura cross-coupling of 2-bromo-5-pentylpyridine with 4-carboxyphenylboronic acid. This reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) or Pd(dppf)Cl2. beilstein-journals.org The efficiency and success of the coupling are highly dependent on the choice of ligand, base, and solvent system. Phosphine ligands, such as triphenylphosphine (B44618) (PPh3) or more sterically hindered and electron-rich biaryl phosphines (e.g., SPhos), are commonly employed to stabilize the palladium catalyst and facilitate the reaction steps. researchgate.net An aqueous base is crucial for the transmetalation step of the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

ParameterConditionPurposeReference
Pyridine Substrate 2-Bromo-5-pentylpyridineElectrophilic coupling partner nih.gov
Boronic Acid 4-Carboxyphenylboronic acidNucleophilic coupling partner mdpi.com
Catalyst Pd(OAc)2 or Pd(PPh3)4Facilitates C-C bond formation researchgate.netnih.gov
Ligand SPhos or PPh3Stabilizes catalyst, promotes reactivity researchgate.net
Base K3PO4 or K2CO3 (aq.)Activates boronic acid for transmetalation nih.govorgsyn.org
Solvent Toluene, Dioxane, or DMF/WaterSolubilizes reactants and catalyst researchgate.netorgsyn.org
Temperature 80-120 °CProvides activation energy for reaction researchgate.net

Once synthesized, the this compound scaffold is amenable to further modification through directed C-H functionalization. The pyridine nitrogen atom serves as an effective directing group, enabling regioselective activation of the ortho C-H bonds on the benzoic acid ring (positions 3 and 5). rsc.orgrsc.org This chelation-assisted strategy utilizes a palladium catalyst to form a stable five-membered palladacycle intermediate, which brings the catalytic center in close proximity to the target C-H bonds, thereby facilitating their cleavage and subsequent functionalization. nih.gov

This methodology allows for the introduction of various functional groups onto the benzoic acid ring with high precision, avoiding the need for pre-functionalized substrates. A range of transformations, including acylation, arylation, and halogenation, have been successfully applied to 2-phenylpyridine (B120327) and related scaffolds. rsc.orgresearchgate.net For instance, the ortho-acylation can be achieved using carboxylic acids or aldehydes as the acylating agents, often requiring an oxidant to regenerate the active palladium catalyst. rsc.org

Table 2: Potential Directed C-H Functionalization Reactions on the Benzoic Acid Moiety

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
Acylation RCOOH, (CF3CO)2OPd(OAc)2Ortho-acylated benzoic acid derivative rsc.org
Cyanation K3[Fe(CN)6]Pd(OAc)2, Cu(OAc)2, CuBr2Ortho-cyanated benzoic acid derivative rsc.org
Halogenation HBrPdBr2, DMF, Electrochemical OxidationOrtho-brominated benzoic acid derivative rsc.org
Arylation Aryl IodidesPd(OAc)2, Cs2CO3, n-BuAd2POrtho-arylated benzoic acid derivative nih.gov
Acetoxylation PhI(OAc)2Pd(OAc)2Ortho-acetoxylated benzoic acid derivative nih.gov

Mechanistic Studies of Key Transformation Pathways

The primary transformation pathways involving this compound are governed by well-established palladium-catalyzed mechanisms. The synthesis of the core structure via the Suzuki-Miyaura reaction follows a catalytic cycle that is fundamental to modern organic chemistry. nih.gov

The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-5-pentylpyridine) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. The next crucial step is transmetalation , where the organic group from the organoboron species (the 4-carboxyphenyl group) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which converts the boronic acid into a more nucleophilic boronate species. The final step is reductive elimination , where the two organic groups on the palladium center couple to form the desired biaryl product, this compound, and regenerate the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

For the subsequent C-H functionalization reactions, the mechanism is initiated by the coordination of the pyridine nitrogen to a palladium(II) catalyst. This is followed by a chelation-assisted C-H activation step, also known as cyclometalation. rsc.orgnih.gov In this concerted metalation-deprotonation (CMD) step, an ortho C-H bond on the benzoic acid ring is cleaved to form a highly stable five-membered palladacycle intermediate. From this key intermediate, the reaction can proceed through two primary mechanistic manifolds. nih.govrsc.org

Pd(II)/Pd(0) Catalytic Cycle: This pathway is common in reactions like ortho-arylation with aryl halides. The palladacycle undergoes oxidative addition with the aryl halide to form a Pd(IV) species. This is followed by reductive elimination of the newly coupled product, which regenerates a Pd(II) species. However, a more commonly proposed pathway involves the palladacycle reacting in a manner analogous to a standard cross-coupling cycle, ultimately leading to reductive elimination and a Pd(0) species, which must then be oxidized back to Pd(II) to re-enter the catalytic cycle. nih.gov

Pd(II)/Pd(IV) Catalytic Cycle: This pathway is often invoked for oxidative C-H functionalization reactions, such as acetoxylation or reactions involving electrophilic reagents. The five-membered Pd(II) palladacycle is first oxidized to a high-valent Pd(IV) intermediate by an external oxidant (e.g., PhI(OAc)2). This is followed by C-X bond-forming reductive elimination (where X is the new functional group, such as an acetate), releasing the functionalized product and regenerating the Pd(II) catalyst directly, without passing through a Pd(0) state. nih.govrsc.org The viability of this pathway depends on the ability of the ligands and reactants to support the Pd(IV) oxidation state. rsc.org

These mechanistic pathways underscore the versatility of the pyridine moiety as a directing group, enabling precise and efficient functionalization of the molecule at positions that would be difficult to access through traditional electrophilic aromatic substitution methods. nih.govdntb.gov.ua

Advanced Analytical Methodologies and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of purity and the quantification of 4-(5-Pentylpyridin-2-yl)benzoic acid. Its versatility and high resolution make it an ideal choice for separating the target compound from potential impurities.

While specific validated methods for this compound are not extensively documented in publicly available literature, the development and validation of such methods would follow established principles for similar aromatic carboxylic acids. A typical approach would involve a reversed-phase HPLC (RP-HPLC) method, which is well-suited for moderately polar compounds.

Method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. This would involve assessing the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. For benzoic acid derivatives, linearity is often established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) typically exceeding 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, spiking a blank matrix with a known concentration of the analyte.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following interactive table outlines typical validation parameters and acceptance criteria that would be applicable for an HPLC method for this compound, based on methodologies for related compounds.

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (r²)≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery)98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD)≤ 2.0%Indicates the closeness of agreement between a series of measurements.
LODSignal-to-Noise Ratio of 3:1The lowest concentration at which the analyte can be reliably detected.
LOQSignal-to-Noise Ratio of 10:1The lowest concentration at which the analyte can be accurately and precisely quantified.

The optimization of separation parameters is crucial for achieving a robust and efficient HPLC method. For a compound with the structural characteristics of this compound, which possesses both aromatic and carboxylic acid functionalities, a reversed-phase approach is generally the most effective.

Stationary Phase:

The most common choice for the stationary phase would be a C18 (octadecylsilane) column, which provides excellent hydrophobic retention for the non-polar pentyl and biphenyl-like core of the molecule. Other potential stationary phases could include C8 (octylsilane) for slightly less retention or a phenyl-hexyl phase to leverage pi-pi interactions with the aromatic rings, potentially offering alternative selectivity for closely related impurities.

Mobile Phase:

The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.

Aqueous Component: Deionized water, often with a pH modifier to control the ionization state of the carboxylic acid group. An acidic pH (typically between 2.5 and 4.0) is generally employed to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. Common additives include trifluoroacetic acid (TFA), formic acid, or a phosphate (B84403) buffer.

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is another viable option that can offer different selectivity.

A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, would likely be necessary to ensure the timely elution of the target compound while also providing adequate separation of any less polar impurities.

The following table summarizes the likely optimized HPLC parameters for the analysis of this compound.

ParameterTypical ConditionRationale
Stationary PhaseC18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the analyte.
Mobile Phase A0.1% Formic Acid in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid.
Mobile Phase BAcetonitrileCommon organic modifier with good eluting strength and UV transparency.
Elution ModeGradientEnsures efficient elution of the analyte and separation from impurities with varying polarities.
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature30 °CProvides reproducible retention times and can improve peak shape.
Detection Wavelength~254 nmBased on the UV absorbance of the aromatic rings. A photodiode array (PDA) detector would be used to determine the optimal wavelength.

Coupled Analytical Techniques

For more comprehensive analysis, HPLC is often coupled with other analytical techniques, most notably mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its related species. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the confident identification and quantification of impurities, even at trace levels.

An LC-MS/MS method would be particularly useful for structural elucidation of unknown impurities or degradation products. vu.edu.auresearchgate.net In a typical LC-MS/MS experiment, the parent ion corresponding to the compound of interest is selected and fragmented, and the resulting fragment ions are detected. This provides a structural fingerprint of the molecule. For this compound, electrospray ionization (ESI) would be the most suitable ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ would be seen.

The fragmentation of the molecule in the mass spectrometer would likely involve cleavage of the pentyl chain and the bond between the pyridine (B92270) and benzoic acid rings, providing valuable structural information for the identification of related species such as isomers or degradation products where modifications to these parts of the molecule may have occurred. nih.gov Isotope dilution LC-MS, where a stable isotope-labeled version of the analyte is used as an internal standard, can provide highly accurate and precise quantification. researchgate.netpsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile compounds like this compound. However, it can be a valuable technique for the analysis of volatile byproducts from its synthesis or for the analysis of the compound after chemical derivatization to increase its volatility. nih.govnih.govtandfonline.com

Derivatization is a common strategy to make non-volatile compounds amenable to GC-MS analysis. For carboxylic acids, silylation is a widely used technique, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This derivatization significantly increases the volatility of the molecule. The resulting TMS ester of this compound could then be analyzed by GC-MS. This approach would be useful for identifying and quantifying volatile impurities that may be present in the sample. researchgate.net

Pyrolysis-GC-MS, a technique where the sample is heated to a high temperature in the absence of oxygen to induce thermal decomposition, could also be employed to analyze the fragmentation patterns of this compound and potentially identify its constituent building blocks. researchgate.net

Titrimetric Methods for Acidic Functional Groups

Titrimetric analysis, a cornerstone of quantitative chemical analysis, provides a robust and precise method for determining the concentration of acidic functional groups, such as the carboxylic acid moiety in this compound. This section details the principles and a representative methodology for the quantification of this compound via acid-base titration.

The fundamental principle of this analysis is the neutralization reaction between the acidic proton of the carboxylic group and a strong base of known concentration (the titrant). ksu.edu.sa The reaction proceeds in a stoichiometric 1:1 ratio, allowing for the calculation of the amount of acid present in the sample.

Equation 1: Neutralization Reaction

The equivalence point, where the moles of base added are equal to the initial moles of acid, can be detected using either a colorimetric indicator or by monitoring the change in pH with a potentiometer (potentiometric titration). williams.eduwilliams.edu

Representative Titration Procedure

Due to the absence of specific published research detailing the titrimetric analysis of this compound, a generalized procedure, modeled on the well-established methods for analogous aromatic carboxylic acids like benzoic acid, is presented. uobasrah.edu.iqmnstate.edu This method is widely applicable for the determination of the equivalent weight and purity of solid, monoprotic organic acids. scribd.comlibretexts.org

Supramolecular Chemistry and Self Assembly

Investigation of Hydrogen Bonding Interactions

Hydrogen bonds are the primary drivers of self-assembly for 4-(5-Pentylpyridin-2-yl)benzoic acid. The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the carboxylic acid's carbonyl oxygen and the pyridine's nitrogen atom) allows for the formation of robust and directional interactions.

The carboxylic acid moiety is well-known for its propensity to form strong, cyclic dimers through a pair of O-H···O hydrogen bonds. figshare.com This interaction is a highly predictable and stable supramolecular synthon. In the case of this compound, two molecules can readily associate to form a centrosymmetric dimer. This dimerization is often the first step in a hierarchical self-assembly process. figshare.com

These primary dimers can then associate into higher-order structures. The assembly is influenced by weaker interactions, such as stacking of the aromatic cores and van der Waals forces between the pentyl chains. Theoretical studies on substituted benzoic acids have shown that electron-releasing groups can enhance the stability of these hydrogen-bonded dimers, suggesting the pentyl group may have a subtle electronic influence on the strength of the dimerization. researchgate.net

The nitrogen atom within the pyridine (B92270) ring serves as a competent hydrogen bond acceptor. This allows for an alternative and competing hydrogen bonding motif to the carboxylic acid dimer: the O-H···N interaction between the carboxylic acid of one molecule and the pyridine ring of another. preprints.org This acid-pyridine synthon is a common and reliable interaction in crystal engineering. nih.gov

The formation of either the carboxylic acid dimer or the acid-pyridine chain is often dependent on factors such as solvent polarity and the steric and electronic nature of other substituents on the rings. In this compound, the presence of these two key functional groups allows for the potential formation of complex networks where both types of hydrogen bonds may coexist, leading to the formation of tapes, sheets, or more intricate three-dimensional architectures. preprints.org

Design Principles for Supramolecular Architectures

The molecular structure of this compound embodies several key principles for designing supramolecular architectures. The molecule's elongated and somewhat rigid shape, a result of the para-substituted benzoic acid and the attached pyridine ring, promotes the formation of ordered structures, particularly liquid crystalline phases. preprints.org

The presence of distinct functional regions—the hydrogen-bonding head (carboxylic acid), the rigid aromatic core (phenyl and pyridinyl rings), and the flexible lipophilic tail (pentyl chain)—is a classic design for amphiphilic self-assembly. This segregation allows for the formation of structures where, for example, the aromatic cores stack together, stabilized by π-π interactions, while the pentyl chains interdigitate, creating separate, non-polar domains.

Molecular Feature Role in Supramolecular Design Resulting Interaction
Carboxylic AcidPrimary H-bond donor/acceptorO-H···O (Dimerization), O-H···N (Chain formation)
Pyridine NitrogenH-bond acceptorO-H···N (Chain formation)
Aromatic Ringsπ-system interactionsπ-π stacking
Pentyl ChainSpace-filling, van der Waals forcesLipophilic domains, influences solubility and packing

Non-Covalent Interactions in Directed Self-Assembly

These interactions include:

π-π Stacking: The electron-rich phenyl and electron-deficient pyridine rings can stack upon one another. These interactions, while weaker than hydrogen bonds, are cooperative and contribute significantly to the stability of the assembled structure, especially in the solid state.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings or the pentyl chain can interact with the face of the aromatic systems. nih.gov These interactions help to define the relative orientation of molecules within the larger assembly.

The interplay of these varied interactions dictates the final, thermodynamically favored supramolecular architecture.

Controlled Self-Assembly in Solution and Solid State

The self-assembly of this compound can be controlled by manipulating the experimental conditions.

In Solution: The equilibrium between monomeric species, carboxylic acid dimers, and acid-pyridine bonded chains can be shifted by changing the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers is highly favored. In more polar, protic solvents that can compete for hydrogen bonds, self-assembly is less pronounced. The concentration of the solution also plays a critical role, with higher concentrations favoring the formation of larger aggregates.

In the Solid State: Crystallization from different solvents can lead to the formation of different polymorphs or solvates, each with a unique packing arrangement and network of non-covalent interactions. The evaporation rate during crystallization, temperature, and the presence of additives can all be used to direct the assembly towards a desired crystal form. The formation of liquid crystalline phases, a state of matter between a crystalline solid and an isotropic liquid, is also a possibility for this type of rod-like molecule, with temperature being the key control parameter. preprints.org

Materials Science Perspectives and Applications

Liquid Crystalline Material Development Incorporating Biphenyl-like Scaffolds

The structure of 4-(5-Pentylpyridin-2-yl)benzoic acid is analogous to many known liquid crystalline compounds, suggesting its potential to exhibit mesogenic properties. The key features that support this are its elongated, rigid core and a flexible terminal pentyl group. The biphenyl-like scaffold, formed by the interconnected pyridine (B92270) and benzene (B151609) rings, provides the necessary anisotropy for the formation of liquid crystal phases.

The presence of the terminal pentyl chain is a critical factor in influencing the type and stability of potential mesophases. In many liquid crystalline systems, the length of the alkyl chain plays a significant role in determining the transition temperatures between different phases (e.g., nematic, smectic, and crystalline). An increase in alkyl chain length can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. researchgate.netmdpi.com The pentyl group in this compound is of a moderate length that could favor the formation of either nematic or smectic phases. The stability of the nematic phase generally decreases with increasing alkyl chain length, while the stability of the smectic A phase tends to increase. mdpi.comnih.gov

Furthermore, the nitrogen atom in the pyridine ring introduces a lateral dipole moment and can influence the intermolecular interactions, which are crucial for the formation and stability of liquid crystalline phases. This can lead to different mesomorphic behaviors compared to purely hydrocarbon-based biphenyl (B1667301) analogues.

Organic Electronic and Optoelectronic Materials Design

The application of this compound in organic electronic and optoelectronic materials is an area of speculative interest, primarily due to its conjugated molecular structure. The interconnected pyridine and benzene rings form a π-conjugated system that could facilitate charge transport, a fundamental requirement for organic semiconductors.

The efficiency of charge transport in organic materials is highly dependent on molecular packing in the solid state, as charge carriers typically hop between adjacent molecules. researchgate.net The molecular shape and intermolecular interactions of this compound would dictate this packing. The presence of the carboxylic acid group could lead to the formation of hydrogen-bonded dimers, which might create favorable pathways for charge transport.

The pyridine moiety within the structure can act as an electron-withdrawing group, potentially influencing the electronic properties of the molecule and making it suitable for use as an n-type or ambipolar semiconductor. The photophysical properties of pyridinyl benzoic acids are also of interest for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where they could potentially serve as host materials or electron transporters. researchgate.net However, without specific experimental data on the charge carrier mobility or photophysical properties of this compound, its suitability for these applications remains theoretical. kit.edursc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, possessing both a carboxylic acid group and a nitrogen atom on the pyridine ring, makes it a highly suitable candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.org

Ligand Design for MOF Synthesis

In the design of MOFs, the organic linkers play a crucial role in determining the final structure and properties of the material. The carboxylic acid group of this compound can deprotonate to form a carboxylate, which can then coordinate to metal ions in various modes (monodentate, bidentate, bridging). Simultaneously, the nitrogen atom of the pyridine ring can also coordinate to a metal center. This dual coordination capability allows for the formation of robust and multidimensional frameworks.

Impact on MOF Structure and Porosity

The length and flexibility of the alkyl chain can affect the stability of the MOF. In some cases, longer alkyl chains can enhance the stability of the framework towards moisture. acs.org The functionalization of ligands with groups like the pentyl chain is a key strategy for tailoring the pore environment and functionality of MOFs for specific applications, such as gas storage, separation, and catalysis. researchgate.netnih.gov While no MOFs specifically utilizing this compound as a linker have been reported, the principles of MOF design strongly suggest its potential in creating novel porous materials. nih.govchemistryviews.orgresearchgate.net

Functional Polymer Systems and Macromolecular Engineering

The potential use of this compound in functional polymer systems and macromolecular engineering is an emerging area of interest. The molecule possesses a carboxylic acid group, which can be utilized in polymerization reactions such as polyesterification or polyamidation. By reacting with suitable diols or diamines, it could be incorporated as a monomer into a polymer backbone.

The rigid, aromatic nature of the pyridinyl-benzoic acid core would likely impart high thermal stability and mechanical strength to the resulting polymers. The pendant pentyl group could act as a plasticizer, improving the processability of the polymer, or it could be used to control the solubility and self-assembly behavior of the macromolecules in solution and in the solid state.

Furthermore, the pyridine nitrogen atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for the coordination of metal ions to create metallopolymers with interesting catalytic or photophysical properties. While specific examples of polymers derived from this compound are not yet documented in the scientific literature, its chemical structure provides a versatile platform for the design of new functional polymers. mdpi.comrsc.org

Future Research Directions and Emerging Paradigms in the Study of 4 5 Pentylpyridin 2 Yl Benzoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of 4-(5-pentylpyridin-2-yl)benzoic acid, the future of its production lies in the development of more efficient, sustainable, and versatile synthetic strategies. openreview.net The exploration of novel synthetic pathways and catalytic systems is paramount to accessing a wider range of derivatives with tailored properties and to meet the growing demands for greener chemical processes.

One promising direction is the advancement of C-H activation strategies. researchgate.netresearchgate.net This approach allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net This not only streamlines the synthetic process but also reduces waste and improves atom economy. Research in this area will likely focus on developing novel palladium catalysts and other transition metal catalysts that can selectively functionalize the pyridine (B92270) and benzoic acid rings at various positions, offering unprecedented control over the final molecular architecture.

Continuous flow synthesis represents another paradigm shift in the production of biaryl compounds like this compound. rsc.orgaip.orgnih.gov Flow chemistry offers several advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction and purification steps. rsc.orgaip.orgnih.gov Future research will likely focus on the development of robust and scalable flow protocols for the synthesis of this compound and its derivatives, potentially utilizing immobilized catalysts to facilitate catalyst recycling and further enhance the sustainability of the process.

Furthermore, the principles of green chemistry will continue to be a driving force in the development of new synthetic methods. colorado.edu This includes the use of environmentally benign solvents, the development of catalyst systems that operate under milder reaction conditions, and the exploration of bio-based feedstocks for the synthesis of the molecular precursors. colorado.edu The integration of these green chemistry principles will be crucial for the environmentally responsible production of this compound and its derivatives.

Synthetic ApproachKey AdvantagesFuture Research Focus
C-H ActivationAtom economy, reduced waste, streamlined synthesisDevelopment of novel, selective catalysts
Continuous Flow SynthesisEnhanced control, improved safety, scalabilityRobust and scalable protocols, immobilized catalysts
Green ChemistryEnvironmental sustainability, reduced hazardBenign solvents, mild reaction conditions, bio-based feedstocks

Advanced Computational Modeling for Complex Molecular Systems

The intricate interplay of molecular structure, intermolecular interactions, and macroscopic properties in systems containing this compound necessitates the use of sophisticated computational modeling techniques. Advanced computational methods are becoming indispensable tools for understanding and predicting the behavior of these complex molecular systems, particularly in the context of their potential applications in materials science, such as liquid crystals.

Density Functional Theory (DFT) calculations will continue to be a cornerstone for elucidating the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. aip.orgillinois.edu DFT can provide valuable insights into how different substituents on the pyridine or benzoic acid rings influence the molecule's electronic properties, which in turn can be correlated with its liquid crystalline behavior or other material properties. umd.edu Future studies will likely employ more advanced DFT functionals and basis sets to achieve even higher accuracy in these predictions.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and self-assembly of these molecules in the condensed phase. colorado.edu By simulating the motions of individual atoms and molecules over time, MD can provide a detailed picture of how intermolecular forces, such as hydrogen bonding and π-π stacking, govern the formation of ordered structures like liquid crystal mesophases. colorado.edu Future research will focus on developing more accurate force fields for these types of molecules and employing advanced sampling techniques to explore the complex energy landscapes of their self-assembly processes.

The prediction of liquid crystal properties is a particularly active area of computational research. researchgate.netstrath.ac.uk By combining quantum chemical calculations with statistical mechanics, it is becoming increasingly possible to predict key properties such as mesophase type, transition temperatures, and orientational order parameters from the molecular structure alone. researchgate.netstrath.ac.uk These predictive models will be crucial for the in silico design of new liquid crystal materials based on the this compound scaffold.

Computational MethodKey ApplicationsFuture Research Focus
Density Functional Theory (DFT)Electronic structure, molecular geometry, spectroscopic propertiesAdvanced functionals and basis sets for higher accuracy
Molecular Dynamics (MD) SimulationsDynamic behavior, self-assembly, intermolecular interactionsImproved force fields, advanced sampling techniques
Liquid Crystal Property PredictionMesophase type, transition temperatures, order parametersIntegration with machine learning for enhanced predictive power

Integration with Machine Learning and Artificial Intelligence for Property Prediction

The vast chemical space that can be explored by modifying the structure of this compound presents a significant challenge for traditional experimental and computational approaches. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful paradigm to accelerate the discovery and optimization of new materials with desired properties. colorado.eduuab.cat

Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. acs.org For instance, a QSPR model could be developed to predict the clearing point of a liquid crystal based on a set of molecular descriptors derived from its chemical structure. acs.org Future research will focus on developing more sophisticated QSPR models that can handle complex, non-linear relationships between structure and property. acs.org

Machine learning can also be used to analyze and interpret the vast amounts of data generated by high-throughput experiments and simulations. For example, ML algorithms can be trained to automatically classify the different mesophases of a liquid crystal from its optical textures, a task that traditionally requires significant human expertise. rsc.org This automation can dramatically increase the speed and efficiency of material characterization.

Furthermore, generative AI models are beginning to be used for the de novo design of molecules with specific target properties. colorado.edu By learning the underlying patterns in large datasets of known molecules, these models can propose new chemical structures that are likely to possess the desired characteristics. This inverse design approach has the potential to revolutionize the materials discovery process, moving from a trial-and-error approach to a more directed and intelligent design strategy. uab.cat

AI/ML ApplicationDescriptionFuture Research Focus
QSPR ModelingPredicting properties from molecular structureDevelopment of more sophisticated and accurate models
Automated Data AnalysisInterpreting experimental and simulation dataClassification of material properties from experimental outputs
Generative Molecular DesignProposing new molecules with target propertiesIntegration with synthetic feasibility analysis

Development of High-Throughput Screening Methodologies for Material Discovery

To fully leverage the predictive power of computational modeling and AI, it is essential to develop high-throughput experimental screening methodologies that can rapidly synthesize and characterize large libraries of compounds based on the this compound scaffold. These methods are crucial for validating computational predictions and for discovering new materials with unexpected properties.

Combinatorial synthesis techniques allow for the rapid generation of large libraries of related compounds by systematically varying the building blocks used in the synthesis. umd.eduresearchgate.net When coupled with automated synthesis platforms, this approach can dramatically accelerate the pace of new material synthesis. illinois.eduillinois.edu Future research will focus on developing more versatile and robust combinatorial synthesis strategies for pyridinyl-benzoic acid derivatives.

Once these libraries are synthesized, high-throughput characterization techniques are needed to rapidly screen their properties. For liquid crystals, this could involve automated polarized optical microscopy to identify mesophases and their transition temperatures. researchgate.netresearchgate.netaip.org For other potential applications, such as organic electronics, high-throughput methods for measuring properties like charge mobility and photoluminescence would be required.

Screening MethodologyDescriptionFuture Research Focus
Combinatorial SynthesisRapid generation of large compound librariesVersatile and robust strategies for pyridinyl-benzoic acids
High-Throughput CharacterizationRapid screening of material propertiesAutomated techniques for liquid crystal and electronic properties
Autonomous Discovery PlatformsClosed-loop design-synthesis-test-learn cyclesIntegration of AI for intelligent experimental design

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The future of research on this compound lies at the vibrant interface of organic synthesis and materials science. The ability to precisely control the molecular architecture through advanced synthetic methods opens up exciting possibilities for creating novel materials with tailored functionalities.

The design and synthesis of new liquid crystalline materials will continue to be a major focus of interdisciplinary research. colorado.eduuab.cat By systematically modifying the structure of this compound, for example by varying the length and branching of the alkyl chain or by introducing different substituents on the aromatic rings, researchers can fine-tune the mesomorphic properties of the resulting materials. This could lead to the development of new liquid crystals for applications in displays, sensors, and smart windows.

Beyond liquid crystals, this class of compounds may also find applications in the field of organic electronics . The extended π-conjugated system of the pyridinyl-benzoic acid core suggests that these molecules could exhibit interesting electronic and photophysical properties. Interdisciplinary research in this area would involve the synthesis of new derivatives with tailored electronic properties and their incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The principles of supramolecular chemistry will also play a crucial role in the development of new materials based on this scaffold. The carboxylic acid group is capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of these molecules into well-defined nanostructures. By co-crystallizing this compound with other molecules, it may be possible to create novel co-crystals and molecular complexes with unique properties and functionalities.

Interdisciplinary AreaResearch FocusPotential Applications
Liquid Crystalline MaterialsTailoring mesomorphic properties through molecular designDisplays, sensors, smart windows
Organic ElectronicsEngineering electronic and photophysical propertiesOLEDs, OPVs, OFETs
Supramolecular ChemistryDirecting self-assembly through non-covalent interactionsCo-crystals, functional molecular complexes

Q & A

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Methodology : Use UPLC-QTOF-MS with a HILIC column to separate polar impurities. Apply principal component analysis (PCA) to distinguish process-related vs. degradation impurities. Establish a limit of quantification (LOQ) ≤ 0.1% using ICH Q3 guidelines. Confirm identities via NMR spiking experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.